1-Ethyl-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylic acid
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Overview
Description
1-Ethyl-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylic acid is a heterocyclic compound that belongs to the pyridopyrimidine family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethyl-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethyl acetoacetate with urea in the presence of a base, followed by cyclization to form the pyridopyrimidine core . The reaction conditions often require refluxing in a suitable solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-Ethyl-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridopyrimidine derivatives.
Scientific Research Applications
1-Ethyl-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in DNA repair.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Pharmaceuticals: It serves as a lead compound for the development of new drugs targeting various diseases.
Mechanism of Action
The mechanism of action of 1-Ethyl-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylic acid involves its interaction with specific molecular targets. It is known to inhibit enzymes such as poly (ADP-ribose) polymerase (PARP), which plays a crucial role in DNA repair . By inhibiting PARP, the compound induces DNA damage in cancer cells, leading to cell death. The molecular pathways involved include the activation of apoptotic pathways and the disruption of cellular repair mechanisms.
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidine-2,4-dione: Another compound in the same family with similar structural features.
Pyrido[3,4-d]pyrimidine: A related compound with variations in the nitrogen atom positions.
Pyrido[4,3-d]pyrimidine: Another structural isomer with different biological activities.
Uniqueness
1-Ethyl-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit PARP and its potential as an anticancer agent make it a valuable compound for further research and development.
Properties
Molecular Formula |
C11H11N3O4 |
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Molecular Weight |
249.22 g/mol |
IUPAC Name |
1-ethyl-3-methyl-2,4-dioxopyrido[2,3-d]pyrimidine-6-carboxylic acid |
InChI |
InChI=1S/C11H11N3O4/c1-3-14-8-7(9(15)13(2)11(14)18)4-6(5-12-8)10(16)17/h4-5H,3H2,1-2H3,(H,16,17) |
InChI Key |
BMLYYIJPRFSSRP-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=C(C=N2)C(=O)O)C(=O)N(C1=O)C |
Origin of Product |
United States |
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